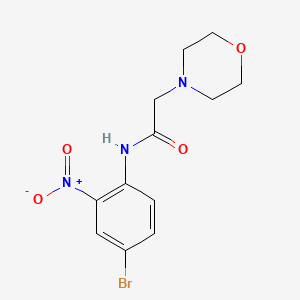
N-(4-bromo-2-nitrophenyl)-2-(4-morpholinyl)acetamide
Vue d'ensemble
Description
N-(4-bromo-2-nitrophenyl)-2-(4-morpholinyl)acetamide, also known as BAY 11-7082, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of N-(4-bromo-2-nitrophenyl)-2-(4-morpholinyl)acetamide 11-7082 involves the inhibition of the activity of NF-κB. This transcription factor is involved in the regulation of numerous genes that are involved in cell survival, proliferation, and inflammation. By inhibiting NF-κB, N-(4-bromo-2-nitrophenyl)-2-(4-morpholinyl)acetamide 11-7082 has been shown to induce apoptosis and inhibit the growth of cancer cells. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
Biochemical and physiological effects:
N-(4-bromo-2-nitrophenyl)-2-(4-morpholinyl)acetamide 11-7082 has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of NF-κB, induce apoptosis, and inhibit the growth of cancer cells. In addition, N-(4-bromo-2-nitrophenyl)-2-(4-morpholinyl)acetamide 11-7082 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-bromo-2-nitrophenyl)-2-(4-morpholinyl)acetamide 11-7082 in lab experiments is its ability to selectively inhibit the activity of NF-κB. This compound has been shown to have minimal off-target effects, making it a reliable tool for studying the role of NF-κB in various biological processes. However, one limitation of using N-(4-bromo-2-nitrophenyl)-2-(4-morpholinyl)acetamide 11-7082 is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure that the compound does not have adverse effects on cells or organisms.
Orientations Futures
There are numerous future directions for the investigation of N-(4-bromo-2-nitrophenyl)-2-(4-morpholinyl)acetamide 11-7082. One potential avenue of research is the development of more potent and selective inhibitors of NF-κB. In addition, further studies are needed to investigate the potential therapeutic applications of N-(4-bromo-2-nitrophenyl)-2-(4-morpholinyl)acetamide 11-7082 in the treatment of inflammatory diseases and viral infections. Finally, the use of N-(4-bromo-2-nitrophenyl)-2-(4-morpholinyl)acetamide 11-7082 in combination with other drugs or therapies should be explored to determine its potential synergistic effects.
Applications De Recherche Scientifique
N-(4-bromo-2-nitrophenyl)-2-(4-morpholinyl)acetamide 11-7082 has been extensively studied for its potential therapeutic applications in various fields of research. In the field of oncology, this compound has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of cell survival and proliferation. By inhibiting NF-κB, N-(4-bromo-2-nitrophenyl)-2-(4-morpholinyl)acetamide 11-7082 has been shown to induce apoptosis and inhibit the growth of cancer cells.
In addition to its anti-cancer properties, N-(4-bromo-2-nitrophenyl)-2-(4-morpholinyl)acetamide 11-7082 has also been shown to exhibit anti-inflammatory effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propriétés
IUPAC Name |
N-(4-bromo-2-nitrophenyl)-2-morpholin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O4/c13-9-1-2-10(11(7-9)16(18)19)14-12(17)8-15-3-5-20-6-4-15/h1-2,7H,3-6,8H2,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAVXIGNXMFVHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=C(C=C(C=C2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-nitrophenyl)-2-(morpholin-4-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



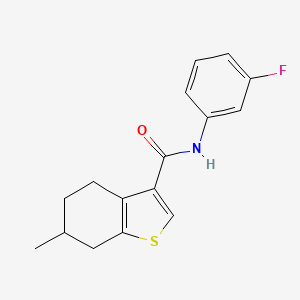
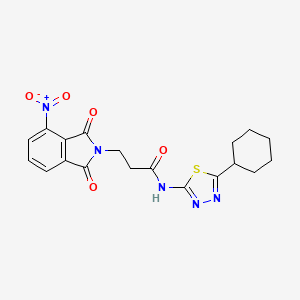
![4-{2-[(3-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate](/img/structure/B4141686.png)
![methyl 2-{[({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4141687.png)
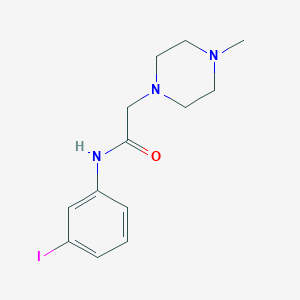
amine hydrochloride](/img/structure/B4141693.png)
![6-methyl-N-(2-methylphenyl)-2-oxo-4-[4-(2-propyn-1-yloxy)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4141705.png)
![1-allyl-2-[1-(6-methoxy-2-naphthyl)ethyl]-1H-benzimidazole](/img/structure/B4141713.png)
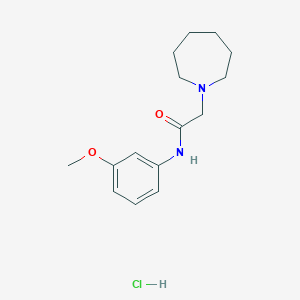
![(2-chlorobenzyl)[4-(dimethylamino)benzyl]amine hydrochloride](/img/structure/B4141741.png)
![4'-(2-furylmethyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4141744.png)
![2-{2-[(4-{[(2-methoxyphenyl)amino]carbonyl}-2-nitrophenyl)amino]ethyl}-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B4141748.png)
![N-(3-chloro-4-fluorophenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B4141754.png)
![8-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbonyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B4141762.png)